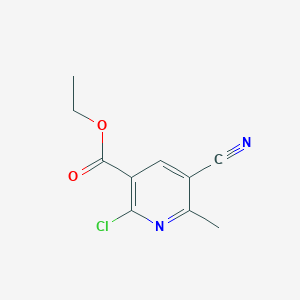

Ethyl 2-chloro-5-cyano-6-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAPYXHAXWXNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215859 | |

| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75894-43-8 | |

| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75894-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and scalable synthesis pathway for Ethyl 2-chloro-5-cyano-6-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists. The described methodology focuses on an efficient, high-yield process suitable for multi-kilogram scale manufacturing, highlighting significant improvements over previous synthetic routes.

Core Synthesis Pathway

The synthesis of this compound (2) is achieved through a three-step process commencing from readily available starting materials. The overall pathway involves the formation of an enaminone intermediate, followed by a condensation reaction to form a pyridinone, which is subsequently chlorinated to yield the final product. An optimized route has been developed that significantly enhances the overall process yield from a modest 15% to an efficient 73%.[1]

Caption: Overall synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the optimized synthesis process, demonstrating a significant improvement in overall yield.

| Step | Product | Starting Materials | Key Reagents | Yield (Optimized Process) |

| 1 & 2 | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1) | Ethyl acetoacetate, N,N-Dimethylformamide dimethylacetal, Malononitrile | Ethanol, Triethylamine | Not explicitly separated, contributes to overall yield |

| 3 | This compound (2) | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1) | Phosphorus oxychloride (POCl₃) | Not explicitly separated, contributes to overall yield |

| Overall | This compound (2) | Ethyl acetoacetate, DMFDMA, Malononitrile | - | 73% [1] |

Detailed Experimental Protocols

The following protocols are detailed for the multi-kilogram scale synthesis of the target compound.

Step 1 & 2: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)

This procedure combines the initial enaminone formation and the subsequent condensation into a streamlined one-pot process.

Materials:

-

Ethyl acetoacetate

-

Ethanol

-

N,N-Dimethylformamide dimethylacetal (DMFDMA)

-

Triethylamine

-

Malononitrile

Procedure:

-

To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equiv), ethanol (2 vol), and DMFDMA (1.03 equiv).[1]

-

Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC) until ≤2% remains.[1]

-

Cool the reaction mixture to 20–25 °C.[1]

-

Add triethylamine (0.1 equiv) to the mixture.[1]

-

Slowly add a solution of malononitrile (1.1 equiv) in ethanol. During this addition, cautiously maintain the temperature between 25 and 36 °C.[1]

Step 3: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate (2)

Materials:

-

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)

-

Phosphorus oxychloride (POCl₃)

-

Methyl tert-butyl ether (MTBE)

-

Water

Procedure:

-

The intermediate product from the previous step is subjected to chlorination using phosphorus oxychloride.

-

CAUTION: The quench of POCl₃ is exothermic and must be performed with care.

-

Following the chlorination, the reaction mixture is worked up. This involves layer separation and extraction with MTBE.[1]

-

Charge the combined organic layers with water, stir, and allow the layers to settle.[1]

-

Separate the layers to isolate the organic phase containing the desired product.[1]

This optimized, three-step synthesis provides a high-yield and operationally practical route for the large-scale manufacture of this compound, a crucial building block in the development of important pharmaceutical agents. The elucidation of impurity formation mechanisms was key to achieving the significant increase in overall process yield.[1]

References

"Ethyl 2-chloro-5-cyano-6-methylnicotinate" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthetic route for Ethyl 2-chloro-5-cyano-6-methylnicotinate, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available information on this specific compound, this guide also includes data from closely related analogues to provide a broader context.

Chemical Properties and Structure

This compound is a solid organic compound with a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 75894-43-8 | |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| Melting Point | 49-51 °C | |

| IUPAC Name | This compound | |

| InChI Key | VDAPYXHAXWXNDK-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

The structure of this compound features a pyridine ring substituted with a chloro group at the 2-position, a cyano group at the 5-position, a methyl group at the 6-position, and an ethyl carboxylate group at the 3-position.

Experimental Protocols

Proposed Synthesis of this compound:

This proposed protocol is based on the general principle of converting 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers) to 2-chloropyridines using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and widely used method in pyridine chemistry.

Materials:

-

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Ice

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve Ethyl 5-cyano-2-hydroxy-6-methylnicotinate in an excess of phosphorus oxychloride or in an anhydrous solvent to which POCl₃ is added.

-

Chlorination: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Analytical Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability of its hydroxypyridine precursor and a suitable chlorination reagent. The general workflow for this chemical transformation is depicted below.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in peer-reviewed scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, and substituted nicotinates are often investigated for their potential as fungicides, anti-inflammatory agents, and in other therapeutic areas. However, without specific experimental data for the title compound, any discussion of its biological role would be speculative. Researchers are encouraged to perform biological screening to elucidate its potential pharmacological profile.

Experimental Workflow for Biological Screening

For researchers interested in investigating the biological properties of this compound, a general experimental workflow for initial screening is proposed below. This workflow can be adapted based on the specific research focus.

Caption: General experimental workflow for biological screening.

This guide provides a foundational understanding of this compound based on currently available data and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to Ethyl 2-chloro-5-cyano-6-methylnicotinate (CAS 75894-43-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-5-cyano-6-methylnicotinate, with the CAS number 75894-43-8, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant role in the development of P2Y12 receptor antagonists, a critical class of antiplatelet therapies. The document includes structured data tables for easy reference and visual diagrams to elucidate key chemical and biological pathways.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with a complex functional group arrangement that makes it a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 75894-43-8 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.64 g/mol | [2] |

| IUPAC Name | ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | [1] |

| Synonyms | Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate, 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine, 6-Chloro-5-(ethoxycarbonyl)-2-methylnicotinonitrile | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 49-51 °C | [1] |

| Purity | ≥95% | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A well-documented method involves the chlorination of its precursor, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Synthesis of the Precursor: Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

A common route to the precursor involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a reaction with malononitrile.

Chlorination to this compound

The following protocol is adapted from a multi-kilogram scale synthesis and can be scaled down for laboratory use.

Experimental Protocol:

-

Reactants:

-

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (1.6 equivalents)

-

Acetonitrile (3 volumes)

-

-

Procedure:

-

To a clean, dry reactor equipped with a mechanical stirrer and a condenser, charge the precursor, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and acetonitrile.

-

Add phosphorus oxychloride to the mixture.

-

Heat the reaction mixture to 80-85 °C under a nitrogen atmosphere.

-

Stir for approximately 20 hours, monitoring the reaction by HPLC until the starting material is consumed (less than 1% remaining).

-

Cool the reaction mixture to 0-5 °C.

-

Caution: The following step is exothermic. Slowly add methyl tert-butyl ether (MTBE) (6 volumes) followed by the cautious addition of purified water (6 volumes) over 1.5 hours, ensuring the temperature is maintained between 0 and 15 °C.

-

The product can then be isolated and purified through standard laboratory techniques such as extraction and crystallization.

-

Spectroscopic Data

While specific, publicly available spectra are limited, the following table summarizes the expected spectroscopic characteristics based on the compound's structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a singlet for the aromatic proton. |

| ¹³C NMR | Resonances for the ester carbonyl, the nitrile carbon, aromatic carbons, and the carbons of the ethyl and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the C≡N stretch of the nitrile, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (224.64 g/mol ) and an isotopic pattern characteristic of a chlorine-containing compound. |

Application in Drug Development: A Key Intermediate for P2Y12 Antagonists

This compound is a crucial intermediate in the synthesis of P2Y12 receptor antagonists.[4] The P2Y12 receptor is a key player in platelet activation and aggregation, making it a prime target for antiplatelet drugs used in the treatment and prevention of thrombotic events such as heart attacks and strokes.

Synthesis of AZD1283, a P2Y12 Antagonist

One notable application of this compound is in the synthesis of the potent and reversible P2Y12 antagonist, AZD1283.[4][5] The synthesis involves the coupling of the title compound with isonipecotic acid, followed by an amide coupling with benzylsulfonamide.[4]

The P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.

When ADP binds to the P2Y12 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the activation of the glycoprotein IIb/IIIa receptors on the platelet surface. These activated receptors bind to fibrinogen, cross-linking platelets and leading to the formation of a platelet plug.

P2Y12 antagonists, synthesized from intermediates like this compound, block the binding of ADP to the P2Y12 receptor, thereby inhibiting this signaling pathway and preventing platelet aggregation.

Safety and Handling

While a comprehensive safety profile is not publicly available, related compounds are known to be harmful if swallowed. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical application in the synthesis of P2Y12 receptor antagonists. Its well-defined synthesis and chemical properties make it an important compound for researchers and professionals in the field of drug development. Understanding its role in the creation of antiplatelet therapies highlights its significance in addressing cardiovascular diseases. Further research into this and similar compounds may lead to the development of even more effective and safer antithrombotic agents.

References

- 1. This compound | 75894-43-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 75894-43-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-chloro-5-cyano-6-methylnicotinate

This technical guide provides a detailed overview of the chemical properties of Ethyl 2-chloro-5-cyano-6-methylnicotinate, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Chemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂[1][2] |

| Molecular Weight | 224.65 g/mol [1][3] |

| Alternate Molecular Weight | 224.64 g/mol [2][4] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for its application in research and development. While specific, detailed experimental procedures are often proprietary or published within subscription-based scientific literature, a generalized workflow for its synthesis and characterization can be logically inferred.

A general synthetic workflow would likely involve the reaction of a substituted pyridine precursor, followed by purification using techniques such as column chromatography or recrystallization. Characterization would typically employ methods like Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) to confirm the molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a chemical compound like this compound. This represents a standard procedure in synthetic chemistry.

Further detailed information regarding specific signaling pathways or extensive experimental protocols involving this compound is not widely available in the public domain and would typically be found in specialized research publications. Researchers are encouraged to consult chemical databases and scientific literature for more specific applications and protocols.

References

Spectroscopic Characterization of Ethyl 2-chloro-5-cyano-6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 2-chloro-5-cyano-6-methylnicotinate (CAS No: 75894-43-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, adaptable experimental protocols for acquiring this data are also provided to facilitate the accurate structural elucidation and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate, 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine

-

CAS Number: 75894-43-8[1]

-

Molecular Formula: C₁₀H₉ClN₂O₂[2]

-

Molecular Weight: 224.64 g/mol [2]

-

Melting Point: 49-51 °C

-

Appearance: Solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift and absorption ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H4 (aromatic proton) |

| 4.4 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~2.8 | s | 3H | -CH₃ (on pyridine ring) |

| 1.4 - 1.5 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester carbonyl) |

| ~160 | C6 (C-CH₃) |

| ~155 | C2 (C-Cl) |

| ~148 | C4 (C-H) |

| ~116 | C3 (C-COOEt) |

| ~115 | -C≡N (Nitrile carbon) |

| ~108 | C5 (C-CN) |

| ~63 | -OCH₂CH₃ |

| ~25 | -CH₃ (on pyridine ring) |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch (Nitrile) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1580, ~1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments (Electron Ionization - EI)

| m/z | Interpretation |

| 224/226 | [M]⁺˙ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |

| 195/197 | [M - C₂H₅]⁺ |

| 179/181 | [M - OC₂H₅]⁺ |

| 151/153 | [M - COOEt]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

-

Add a small amount of a reference standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).[4]

-

Spectral Width: 0-220 ppm.[5]

-

Acquisition Time: ≥ 1.0 second.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier Transform (FT) to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference peak (TMS at 0 ppm or the residual solvent peak, e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A FT-IR spectrometer.

Sample Preparation (Thin Solid Film Method): [6]

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Drop the solution onto a salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

-

If necessary, further dilute this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.[7]

Data Acquisition (EI):

-

The sample is introduced into the ion source (often via direct insertion probe for solids or after separation by Gas Chromatography).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙), which corresponds to the molecular weight of the compound. Look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can help confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

References

- 1. 75894-43-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-chloro-5-cyano-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This guide details the requisite experimental procedures to characterize these properties, presents templates for data organization, and visualizes potential degradation pathways and experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75894-43-8 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.64 g/mol | - |

| Melting Point | 49-51 °C | [1] |

| Appearance | Solid | - |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the protocol for determining the solubility of this compound in various solvent systems.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

3.1.1 Materials and Equipment

-

This compound (purity >95%)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)

-

Phosphate buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4, 9.0)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

3.1.2 Procedure

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the samples to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Data Presentation

The determined solubility data should be compiled in a clear and concise table for easy comparison.

Table 2: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| DMSO | Data to be determined | Data to be determined |

| PEG 400 | Data to be determined | Data to be determined |

| Propylene Glycol | Data to be determined | Data to be determined |

| PBS (pH 5.0) | Data to be determined | Data to be determined |

| PBS (pH 7.4) | Data to be determined | Data to be determined |

| PBS (pH 9.0) | Data to be determined | Data to be determined |

Experimental Workflow Visualization

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.[2]

Experimental Protocol: Forced Degradation Studies

4.1.1 Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

pH meter

-

HPLC or LC-MS system for separation and identification of degradants

4.1.2 Procedure

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Incubate at elevated temperatures (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: Dissolve the compound and add NaOH solution. Incubate at room or elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS method to determine the amount of remaining parent compound and to detect and quantify any degradation products.

Data Presentation

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 3: Forced Degradation of this compound

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradants (Peak Area %) |

| 0.1 M HCl (60 °C) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 0.1 M NaOH (RT) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 3% H₂O₂ (RT) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| Dry Heat (80 °C) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| Photolytic | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The ester, cyano, and chloro functionalities are susceptible to hydrolysis, while the pyridine ring may be subject to oxidation.

Conclusion

The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. The generation of this data is a critical step in the preclinical development of this compound, enabling informed decisions regarding its formulation, storage, and handling. The provided visualizations of experimental workflows and potential degradation pathways serve as valuable tools for planning and interpreting these essential studies. It is recommended that all analytical methods used for quantification are appropriately validated according to ICH guidelines.

References

Technical Guide: Safety and Handling of Ethyl 2-chloro-5-cyano-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most accurate and up-to-date information.

Introduction

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a substituted pyridine derivative. Compounds of this class are common intermediates in medicinal chemistry and drug discovery. Due to its chemical structure, which includes a chlorinated pyridine ring and a cyano group, this compound warrants careful handling to minimize potential exposure and ensure laboratory safety. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available data.

Hazard Identification and Classification

Based on information from the Safety Data Sheet (SDS) provided by Matrix Scientific, this compound is classified as an irritant. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the standard precautions for a potentially hazardous substance.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 75894-43-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 224.65 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | |

| Melting Point | 49-51 °C | Sigma-Aldrich[1] |

| Purity | 95% | Sigma-Aldrich[1] |

| Storage Temperature | Ambient | Sigma-Aldrich[1] |

Toxicological Information

As of the latest search, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, are not publicly available. The primary known hazards are irritation to the skin, eyes, and respiratory system. The effects of chronic exposure have not been determined.

Experimental Protocols: Safe Handling and Use

The following are generalized experimental protocols for the safe handling of this compound in a research laboratory. These should be adapted to the specific requirements of the experiment and the facilities available.

Engineering Controls

-

Ventilation: All work with this compound, especially handling of the solid powder, should be conducted in a properly functioning chemical fume hood.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. |

| Body Protection | A flame-retardant laboratory coat. |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

General Handling Procedure for Solid Compound

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Assemble all necessary equipment and reagents before starting the experiment.

-

Don the appropriate PPE as specified in section 5.2.

-

-

Weighing and Transfer:

-

To minimize dust generation, weigh the compound on a tared weigh boat or glassine paper inside the fume hood.

-

Use a spatula to carefully transfer the solid to the reaction vessel. Avoid creating dust clouds.

-

If dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.

-

-

During the Experiment:

-

Keep the sash of the fume hood at the lowest practical height.

-

Continuously monitor the experiment for any unexpected changes.

-

Keep all containers of this compound sealed when not in use.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

-

Dispose of all waste, including contaminated PPE, according to the disposal guidelines in section 7.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: In case of fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the specific signaling pathways affected by this compound or its detailed biological activity. As a research chemical, its properties are still under investigation.

Visualizations

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: Hazard Identification and Mitigation Workflow.

Caption: General Experimental Workflow for Handling Solid Chemicals.

References

"Ethyl 2-chloro-5-cyano-6-methylnicotinate" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a substituted pyridine derivative that holds significance as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its chemical structure, featuring a reactive chlorine atom, a nitrile group, and an ester functional group, makes it a valuable precursor for the development of novel drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and known applications in medicinal chemistry. While specific experimental protocols and detailed biological pathway analyses for this exact molecule are not extensively documented in publicly accessible literature, this guide extrapolates from closely related isomers and derivatives to provide a foundational understanding for researchers in the field.

Chemical and Physical Properties

This compound is a solid compound with a melting point in the range of 49-51 °C. Its molecular structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 75894-43-8 | |

| Molecular Formula | C₁₀H₉ClN₂O₂ | |

| Molecular Weight | 224.64 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | 49-51 °C | |

| Physical Form | Solid | |

| Purity (typical) | ≥95% |

Synthesis

Illustrative Synthesis of the Isomer: Ethyl 6-chloro-5-cyano-2-methylnicotinate

The synthesis of the related isomer serves as a valuable reference. The process involves the conversion of a cyanopyridinone to the corresponding chloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol (for Ethyl 6-chloro-5-cyano-2-methylnicotinate):

This protocol describes a multi-kilogram scale synthesis, highlighting its industrial relevance. The overall process yield for this transformation is reported to be as high as 89%.

-

Reaction Setup: A suitable reactor is charged with the starting cyanopyridinone, acetonitrile as the solvent, and phosphorus oxychloride.

-

Reaction Conditions: The mixture is heated to a specific temperature and stirred for an extended period to ensure the completion of the chlorination reaction.

-

Work-up and Isolation: The reaction mixture is then cooled, and the excess phosphorus oxychloride is carefully quenched. The product is extracted with an organic solvent, and subsequent purification steps, such as crystallization, are performed to isolate the final product.

This general approach of chlorinating a corresponding hydroxypyridine or pyridinone precursor is a common strategy in pyridine chemistry and is likely applicable for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in drug development are not explicitly detailed in the available literature, the broader class of 2-chloronicotinic acid derivatives and substituted nicotinates are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Derivatives of nicotinic acid have been investigated for a range of biological activities, including:

-

Anti-inflammatory Agents: Nicotinic acid scaffolds have been utilized to develop novel anti-inflammatory agents with improved gastric safety profiles.[3]

-

Fungicidal Activity: Certain nicotinamide derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors for their potential as fungicides.[4]

-

Cardiotonic Agents: Some 2-substituted 5-cyanopyridones, which are structurally related to the potential precursor of the target molecule, have shown positive inotropic activity.

The isomeric compound, Ethyl 6-chloro-5-cyano-2-methylnicotinate , is a key intermediate in the preparation of P2Y12 antagonists, which are a class of antiplatelet drugs. This strongly suggests that this compound could also serve as a valuable building block for compounds targeting G-protein coupled receptors or other biological targets.

Logical Relationships in Synthesis

The synthesis of functionalized pyridines often follows established chemical pathways. The probable synthetic logic for obtaining this compound would likely involve the construction of a dihydropyridinone ring followed by aromatization and chlorination.

Caption: Probable synthetic pathway for this compound.

Potential Experimental Workflow for Synthesis and Characterization

A general workflow for the synthesis and characterization of this compound, based on standard laboratory practices, is outlined below.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a chemical intermediate with considerable potential for use in the synthesis of biologically active molecules. While detailed research specifically on this compound is limited in the public domain, its structural similarity to key intermediates in established drug discovery programs, such as P2Y12 antagonists, indicates its potential value. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-chloro-5-cyano-6-methylnicotinate" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a polysubstituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a chloro leaving group, a nitrile, a methyl group, and an ethyl ester on a pyridine ring—makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its role as a key intermediate in the development of pharmacologically active molecules.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a compilation of synonyms and alternative names for this compound is provided below.

| Synonym | Source |

| Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | Chemical Supplier Catalogues[1] |

| 6-Chloro-5-(ethoxycarbonyl)-2-methylnicotinonitrile | Chemical Supplier Catalogues[1] |

| 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine | Chemical Supplier Catalogues[1] |

| CAS Number | 75894-43-8 |

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClN₂O₂ | |

| Molecular Weight | 224.65 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 49-51 °C | |

| Purity | Typically ≥95% | [1] |

| IUPAC Name | This compound | |

| InChI Code | 1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3 | |

| InChI Key | VDAPYXHAXWXNDK-UHFFFAOYSA-N | |

| Storage Temperature | Ambient |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent chemical transformations.

Synthesis of this compound

A robust and scalable three-step synthesis has been developed for the multikilogram manufacture of this compound[3]. The process begins with the formation of an enaminone, followed by condensation with malononitrile to form a cyanopyridinone intermediate, which is then chlorinated.

Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

-

To a suitable reactor, charge ethyl acetoacetate, ethanol, and N,N-dimethylformamide dimethylacetal (DMFDMA).

-

Warm the mixture to an internal temperature of 41–43 °C and hold for 5 to 6 hours, monitoring for the consumption of ethyl acetoacetate by gas chromatography (GC).

-

Cool the reaction mixture to 20–25 °C.

-

Add triethylamine, followed by the slow addition of a solution of malononitrile in ethanol, ensuring the temperature is maintained between 25 and 36 °C.

-

The product, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate

-

In a reactor equipped with a mechanical stirrer and condenser, charge the cyanopyridinone intermediate from Step 1, acetonitrile, and phosphorus oxychloride (POCl₃).

-

Heat the mixture to 80–85 °C and stir for approximately 20 hours under a nitrogen atmosphere, monitoring the reaction by high-performance liquid chromatography (HPLC).

-

Cool the reaction mixture to 0–5 °C.

-

Add methyl tert-butyl ether (MTBE), followed by the cautious, slow addition of purified water over 1.5 hours, maintaining the temperature between 0 and 15 °C due to the exothermic quench of POCl₃.

-

After the quench, the product can be isolated through workup and solvent exchange to ethanol, followed by precipitation with water and filtration to afford Ethyl 6-chloro-5-cyano-2-methylnicotinate in high yield and purity[3].

Reactions of this compound

The 2-chloro substituent on the pyridine ring is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution.

1. Nucleophilic Aromatic Substitution with Amines

This reaction is a common strategy for introducing amino groups at the 2-position of the pyridine ring, a key step in the synthesis of various biologically active compounds.

-

General Procedure:

-

To a stirred solution of this compound in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP), add the desired amine (e.g., 4,4-difluoroazepane or morpholine) and a base (e.g., N-ethyl-N-isopropylpropan-2-amine or potassium carbonate).

-

Heat the reaction mixture (e.g., to 70 °C or 100 °C) for a period of 2 to 3 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent like ethyl acetate.

-

The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography.

-

2. Reductive Dechlorination

The chloro group can be removed to yield the corresponding des-chloro nicotinic acid derivative.

-

Procedure:

-

To a solution of this compound in a solvent mixture (e.g., dioxane-THF-DMF), add an aqueous solution of ammonium chloride.

-

Add zinc powder portionwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic solids.

-

Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 5-cyano-6-methylnicotinate.

-

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, this compound does not have a known direct biological signaling pathway. Its significance lies in its role as a precursor to molecules that do interact with biological systems. The following diagrams illustrate the synthetic workflow and logical relationships in the preparation and further functionalization of this key intermediate.

Caption: Synthetic pathway for this compound.

Caption: Reactions of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The availability of scalable synthetic routes and the reactivity of its chloro substituent make it an attractive starting material for the construction of diverse and complex heterocyclic scaffolds. This guide provides essential technical information to support its use in research and development, particularly in the field of medicinal chemistry for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through a robust and scalable three-step process, culminating in a chlorination reaction to yield the final product. The overall process has been optimized for high yield and purity, making it suitable for large-scale manufacturing.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the improved synthesis protocol.

| Step | Reaction | Starting Material | Product | Yield | Purity (by HPLC) |

| 1 & 2 | Condensation Reactions | Ethyl acetoacetate, N,N-dimethylformamide dimethylacetal, Malononitrile | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 89% | 99.7% |

| 3 | Chlorination | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Ethyl 6-chloro-5-cyano-2-methylnicotinate | Overall Process Yield: 73% | Not specified in document |

Experimental Workflow

The synthesis of this compound is accomplished through a three-step sequence as illustrated in the diagram below. The process begins with the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA), followed by a reaction with malononitrile to form the pyridone intermediate. The final step involves the chlorination of this intermediate to produce the target compound.[1]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol details the final chlorination step for the preparation of Ethyl 6-chloro-5-cyano-2-methylnicotinate from Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.[1]

Materials:

-

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Methyl tert-butyl ether (MTBE)

-

Purified water

Equipment:

-

Clean, dry reactor equipped with an overhead mechanical stirrer and condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry reactor, charge Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

-

Chlorination: Add phosphorus oxychloride (POCl₃) to the reactor. Caution: This reaction is exothermic.

-

Quenching: After the reaction is complete, carefully quench the reaction mixture. This step is highly exothermic.

-

Extraction:

-

Add MTBE (1 L) to the quenched reaction mixture.

-

Stir the layers for 30 minutes at 10–20 °C and then allow them to settle for 10 minutes.

-

Separate the layers.

-

Recharge the aqueous layer and extract again with MTBE (1 L). Stir for 5 minutes and allow to settle for 5 minutes at 20 °C.

-

Separate the layers and combine the organic layers.

-

-

Washing:

-

Charge the combined organic layers with water (2 L).

-

Stir for 5 minutes and allow to settle for 5 minutes at 20 °C.

-

Separate the layers.

-

-

Solvent Removal and Isolation: The combined organic layer containing the product is then processed to remove the solvent, yielding Ethyl 6-chloro-5-cyano-2-methylnicotinate. The crude product can be further purified if necessary.

This improved process has been shown to increase the overall yield from 15% to 73% without the need for additional purification steps, providing a more efficient and practical route for large-scale manufacturing.[1]

References

Application Notes and Protocols for Ethyl 2-chloro-5-cyano-6-methylnicotinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile synthetic building block, Ethyl 2-chloro-5-cyano-6-methylnicotinate. This substituted pyridine derivative serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activity, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

Table of Contents

-

Chemical Properties and Data

-

Applications in Organic Synthesis

-

Nucleophilic Aromatic Substitution

-

Synthesis of Pyrido[2,3-d]pyrimidines

-

Suzuki-Miyaura Cross-Coupling Reactions

-

Functional Group Transformations

-

-

Experimental Protocols

-

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

-

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

-

Protocol 3: Representative Protocol for Suzuki-Miyaura Cross-Coupling

-

Protocol 4: Conversion of the Nitrile to a Primary Amide

-

-

Logical Workflow for Synthesis

Chemical Properties and Data

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 75894-43-8 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.64 g/mol | |

| Appearance | Solid | |

| Melting Point | 49-51 °C | [1] |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | |

| Purity | Typically >95% | [1] |

Applications in Organic Synthesis

This compound is a highly functionalized pyridine ring, making it an excellent starting material for the synthesis of more complex heterocyclic systems. The key reactive sites are the chloro substituent at the 2-position, which is susceptible to nucleophilic aromatic substitution, the cyano group, and the ethyl ester, which can undergo various transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing cyano and ester groups. This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols. The reaction with amines is particularly useful for the synthesis of 2-aminonicotinate derivatives, which are precursors to fused heterocyclic systems. Reactions of 2-halopyridines with nitrogen-containing nucleophiles are a common method for the preparation of 2-aminopyridine derivatives.[2]

Synthesis of Pyrido[2,3-d]pyrimidines

The 2-amino-3-cyanopyridine moiety is a well-established precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, including potential as kinase inhibitors and anticancer agents.[3][4] Following the amination of this compound, the resulting 2-amino-5-cyano-6-methylnicotinate derivative can be cyclized with various reagents to form the fused pyrimidine ring.

Suzuki-Miyaura Cross-Coupling Reactions

The 2-chloro-pyridine core can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the introduction of aryl or heteroaryl substituents at the 2-position, providing a powerful method for the construction of biaryl structures. While 2-chloropyridines can be less reactive than their bromo or iodo counterparts, efficient coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[5][6]

Functional Group Transformations

The cyano and ethyl ester groups offer further opportunities for synthetic diversification. The nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. The partial hydrolysis of nitriles to amides can be achieved using methods like alkaline hydrogen peroxide.[7][8] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis.

Experimental Protocols

The following protocols are representative procedures based on analogous reactions reported in the literature and are intended to serve as a starting point for optimization.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of Ethyl 2-amino-5-cyano-6-methylnicotinate derivatives.

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution of this compound.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted nicotinate derivative.

Hypothetical Quantitative Data:

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DMF | 100 | 6 | 85 |

| Benzylamine | DMSO | 90 | 4 | 92 |

| Morpholine | DMF | 80 | 8 | 88 |

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines the cyclization of a 2-aminonicotinonitrile to form a pyrido[2,3-d]pyrimidine, a common scaffold in medicinal chemistry.[4][9]

Reaction Scheme:

Caption: Synthesis of a Pyrido[2,3-d]pyrimidine derivative.

Materials:

-

Ethyl 2-(substituted-amino)-5-cyano-6-methylnicotinate (from Protocol 1)

-

Formamide

-

High-temperature reaction vessel

-

Heating mantle or sand bath

Procedure:

-

A mixture of the Ethyl 2-amino-5-cyano-6-methylnicotinate derivative (1.0 eq) and formamide (10 eq) is heated at 180-200 °C for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then ethanol to give the crude product.

-

Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure pyrido[2,3-d]pyrimidin-4-one derivative.

Hypothetical Quantitative Data:

| Starting Amine for Precursor | Cyclization Time (h) | Yield (%) |

| Aniline | 5 | 75 |

| Benzylamine | 4 | 80 |

Protocol 3: Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][10]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous potassium carbonate solution)

-

Solvent (e.g., toluene or dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and a degassed 2M aqueous solution of potassium carbonate (3.0 eq).

-

Heat the reaction mixture at 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Hypothetical Quantitative Data:

| Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| Phenylboronic acid | 5 | 100 | 70 |

| 4-Methoxyphenylboronic acid | 5 | 100 | 78 |

Protocol 4: Conversion of the Nitrile to a Primary Amide

This protocol describes the selective partial hydrolysis of the cyano group to a primary amide.[7][11]

Reaction Scheme:

Caption: Conversion of nitrile to primary amide.

Materials:

-

Ethyl 2-substituted-5-cyano-6-methylnicotinate

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the starting nitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (3.0 eq).

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, quench by adding a solution of sodium sulfite.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Hypothetical Quantitative Data:

| 2-Substituent | Reaction Time (h) | Yield (%) |

| Chloro | 12 | 65 |

| Aniline | 10 | 72 |

Logical Workflow for Synthesis

The following diagram illustrates a potential synthetic workflow starting from this compound to achieve diverse molecular scaffolds.

Caption: Synthetic workflow illustrating the utility of this compound.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes: Synthesis of Bioactive Heterocycles from Ethyl 2-chloro-5-cyano-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-chloro-5-cyano-6-methylnicotinate as a versatile building block for the preparation of various heterocyclic compounds, particularly fused pyrimidine derivatives with significant biological activity. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents.

Introduction

This compound is a polysubstituted pyridine derivative that serves as an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The presence of multiple reactive sites—a labile chlorine atom at the 2-position, a cyano group at the 5-position, and an ester group at the 3-position—allows for diverse chemical transformations and the construction of complex molecular architectures. This note focuses on its application in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their potential as kinase inhibitors and anticancer agents.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The reaction of this compound with various dinucleophiles is a key strategy for the construction of the pyrido[2,3-d]pyrimidine scaffold. These reactions typically proceed via a cyclocondensation mechanism.

Reaction with Guanidine: Synthesis of 2,4-Diamino-5-cyano-7-methylpyrido[2,3-d]pyrimidin-6(5H)-one

A common and efficient method for the synthesis of diaminopyridopyrimidines involves the reaction of the starting nicotinic acid ester with guanidine. The reaction proceeds by initial displacement of the chloro group by one of the amino groups of guanidine, followed by an intramolecular cyclization involving the cyano and the other amino group of the guanidine moiety.

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol.

-